Cas no 102721-72-2 ((E)-1-morpholino-2-nitro-ethenamine)

(E)-1-morpholino-2-nitro-ethenamine is a nitroenamine derivative characterized by its morpholine-substituted ethenamine backbone and a nitro functional group in the (E)-configuration. This compound exhibits notable reactivity due to the electron-withdrawing nitro group, which enhances its utility as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. The morpholine moiety contributes to its solubility in polar organic solvents, facilitating its handling in various reaction conditions. Its structural features make it valuable for applications in pharmaceutical and agrochemical research, where it serves as a precursor for the development of bioactive molecules. The compound's stability under standard conditions and well-defined reactivity profile further underscore its advantages in synthetic chemistry.
(E)-1-morpholino-2-nitro-ethenamine structure
102721-72-2 structure
Product Name:(E)-1-morpholino-2-nitro-ethenamine
CAS No:102721-72-2
MF:C6H11N3O3
MW:173.169841051102
CID:4568549
Update Time:2025-07-02

(E)-1-morpholino-2-nitro-ethenamine Chemical and Physical Properties

Names and Identifiers

    • 4-Morpholinemethanamine, α-(nitromethylene)-, (E)- (9CI)
    • (E)-1-morpholino-2-nitro-ethenamine
    • Inchi: 1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+
    • InChI Key: KYWOXJAUDNZQRA-AATRIKPKSA-N
    • SMILES: C(/N1CCOCC1)(\N)=C\N(=O)=O

Computed Properties

  • Exact Mass: 173.080041g/mol
  • Monoisotopic Mass: 173.080041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Molecular Weight: 173.17g/mol
  • XLogP3: -0.4
  • Topological Polar Surface Area: 84.3Ų

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(E)-1-morpholino-2-nitro-ethenamine Suppliers

Amadis Chemical Company Limited
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(CAS:102721-72-2)(E)-1-morpholino-2-nitro-ethenamine
Order Number:A1022191
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:27
Price ($):1386.0
Email:sales@amadischem.com

Additional information on (E)-1-morpholino-2-nitro-ethenamine

Research Brief on (E)-1-morpholino-2-nitro-ethenamine (CAS: 102721-72-2): Recent Advances and Applications

(E)-1-morpholino-2-nitro-ethenamine (CAS: 102721-72-2) is a nitroenamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential applications in drug discovery.

One of the most notable advancements in the study of (E)-1-morpholino-2-nitro-ethenamine is its application in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the construction of pyrrole and pyrazole derivatives, which exhibit potent inhibitory activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized a one-pot multicomponent reaction, showcasing the compound's reactivity and efficiency in generating diverse pharmacophores.

In addition to its synthetic utility, (E)-1-morpholino-2-nitro-ethenamine has been investigated for its direct biological effects. A recent preprint on bioRxiv reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, including HeLa and MCF-7, by inducing oxidative stress and apoptosis. The study employed proteomic analysis to identify potential molecular targets, suggesting that the compound may interact with redox-sensitive proteins involved in cell survival pathways. These findings open new avenues for the development of targeted therapies for resistant cancers.

Further research has also explored the physicochemical properties of (E)-1-morpholino-2-nitro-ethenamine, which are critical for its pharmacokinetic optimization. A 2024 paper in ACS Omega detailed computational studies predicting its solubility, permeability, and metabolic stability. The results indicated that while the compound has moderate solubility, its nitro group may undergo reduction in vivo, necessitating structural modifications to enhance its drug-like properties. Such insights are invaluable for medicinal chemists working on lead optimization.

Despite these promising developments, challenges remain in the clinical translation of (E)-1-morpholino-2-nitro-ethenamine-based therapeutics. Issues such as potential toxicity and off-target effects require further investigation. Ongoing studies are focusing on derivatization strategies to improve selectivity and reduce adverse effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into viable drug candidates.

In conclusion, (E)-1-morpholino-2-nitro-ethenamine (CAS: 102721-72-2) represents a promising scaffold in medicinal chemistry, with applications ranging from antimicrobial agents to anticancer therapeutics. Recent research has shed light on its synthetic versatility, biological activity, and physicochemical properties, paving the way for future drug development. Continued exploration of its mechanism of action and optimization of its structure will be crucial for realizing its full therapeutic potential.

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Amadis Chemical Company Limited
(CAS:102721-72-2)(E)-1-morpholino-2-nitro-ethenamine
A1022191
Purity:99%
Quantity:10g
Price ($):1386.0
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